Product packaging for Dichloroisoproterenol hydrochloride(Cat. No.:CAS No. 51-29-6)

Dichloroisoproterenol hydrochloride

Cat. No.: B1670465
CAS No.: 51-29-6
M. Wt: 284.6 g/mol
InChI Key: IIEMWZNXXFGMCU-UHFFFAOYSA-N
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Description

Historical Context of its Discovery and Impact on Receptor Theory

The story of Dichloroisoproterenol (B1670464) is intrinsically linked to the work of Raymond P. Ahlquist. In 1948, Ahlquist postulated the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β), to explain the diverse and sometimes opposing actions of adrenergic agonists like epinephrine (B1671497) and norepinephrine (B1679862) in different tissues. nih.gov For a decade, Ahlquist's dual receptor hypothesis remained a brilliant but unproven theory.

The turning point came in 1958 when C.E. Powell and I.H. Slater, researchers at Eli Lilly and Company, published their findings on a new compound: Dichloroisoproterenol. wikipedia.org Their research demonstrated that DCI could selectively block many of the effects of isoproterenol (B85558) and other sympathomimetic amines that were consistent with Ahlquist's proposed β-receptor-mediated responses, such as bronchodilation and cardiac stimulation. wikipedia.orgresearchgate.net This was a landmark discovery, as it provided the first pharmacological tool to selectively antagonize β-adrenergic receptors, thereby offering concrete proof of their existence. wikipedia.org The ability of DCI to inhibit the actions of epinephrine marked it as the very first beta-blocker. nih.gov

Pioneering Role in the Elucidation of Beta-Adrenergic Receptor Concepts

The discovery of Dichloroisoproterenol's beta-blocking properties was a watershed moment that solidified the concept of the β-adrenergic receptor. wikipedia.org For the first time, researchers had a chemical agent that could competitively inhibit the actions of β-agonists, allowing for the systematic investigation and characterization of these receptors.

However, DCI itself was not destined for clinical use. A significant characteristic of Dichloroisoproterenol was its "intrinsic sympathomimetic activity" (ISA), meaning that in addition to blocking β-receptors, it also weakly stimulated them. wikipedia.org This partial agonist activity made it unsuitable as a therapeutic agent.

Despite its clinical limitations, the pioneering role of DCI is undisputed. Its discovery directly stimulated further research to develop more effective and specific beta-blockers. Sir James Black, recognizing the therapeutic potential of a pure β-antagonist without intrinsic sympathomimetic activity, embarked on a research program that led to the synthesis of pronethalol and, subsequently, the highly successful clinical agent, propranolol (B1214883). wikipedia.org This progression from the experimental tool of DCI to clinically vital medicines underscores its foundational importance.

Early structure-activity relationship studies involving DCI also provided valuable insights. For instance, research on spin-labeled analogues of DCI demonstrated that the introduction of a bulky nitroxide group in place of the isopropyl group on the amino nitrogen resulted in a significant decrease in affinity for the beta-adrenergic receptors, highlighting the importance of this part of the molecule for receptor binding.

Research Findings on Dichloroisoproterenol Hydrochloride

The foundational research on this compound established its key pharmacological properties. The following table summarizes some of the critical findings from early studies.

Research FindingExperimental ObservationImplication
Beta-Adrenergic Blockade DCI was shown to inhibit the bronchodilator effects of isoproterenol and other sympathomimetic amines.Provided the first direct evidence for the existence of beta-adrenergic receptors as distinct pharmacological entities.
Partial Agonist Activity While blocking the effects of potent beta-agonists, DCI itself exhibited weak stimulatory effects on tissues with beta-receptors.This intrinsic sympathomimetic activity (ISA) limited its therapeutic potential but was a key finding for future drug development.
Competitive Antagonism The blocking action of DCI could be overcome by increasing the concentration of the beta-agonist.Demonstrated that DCI acts as a competitive antagonist at the beta-adrenergic receptor.
Confirmation of Ahlquist's Theory The selective blockade of responses attributed to beta-receptors by DCI validated Raymond Ahlquist's hypothesis of dual adrenergic receptor types.Revolutionized the understanding of adrenergic pharmacology and paved the way for targeted drug design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16Cl3NO B1670465 Dichloroisoproterenol hydrochloride CAS No. 51-29-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride
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InChI

InChI=1S/C11H15Cl2NO.ClH/c1-7(2)14-6-11(15)8-3-4-9(12)10(13)5-8;/h3-5,7,11,14-15H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEMWZNXXFGMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018909
Record name Dichloroisoproterenol hydrochloride
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Molecular Weight

284.6 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51-29-6
Record name Benzenemethanol, 3,4-dichloro-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1)
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Record name Dichloroisoproterenol hydrochloride
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Record name Dichloroisoproterenol hydrochloride
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Record name 3,4-dichloro-α-[(isopropylamino)methyl]benzyl alcohol hydrochloride
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Record name DICHLOROISOPROTERENOL HYDROCHLORIDE
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Pharmacological Characterization and Mechanism of Action

Beta-Adrenergic Receptor Antagonism

Dichloroisoproterenol (B1670464) is recognized for its ability to antagonize, or block, the effects of naturally occurring catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at beta-adrenergic receptors. drugbank.com This antagonism forms the basis of its classification as a beta-blocker.

Non-Selective Beta-Adrenoceptor Blockade

DCI exhibits a non-selective profile, meaning it does not differentiate between the two primary subtypes of beta-receptors: β1 and β2. wikipedia.orgmedkoo.com It blocks both receptor types, which are distributed in various tissues throughout the body. The discovery that DCI could selectively block the physiological responses induced by isoproterenol (B85558), a known β-agonist, provided the crucial evidence for the existence of distinct beta-receptors as proposed by Ahlquist. nih.gov This lack of selectivity, however, contributed to its limitations for clinical use, as more targeted effects are often desired to minimize side effects. nih.gov

Intrinsic Sympathomimetic Activity (Partial Agonism)

A key characteristic of Dichloroisoproterenol is its intrinsic sympathomimetic activity (ISA), which means it acts as a partial agonist. wikipedia.orgmedkoo.com Unlike pure antagonists that simply block the receptor, partial agonists can weakly activate the receptor in addition to blocking the binding of more potent full agonists. nih.gov This dual action results in a submaximal response compared to a full agonist like isoproterenol. nih.gov The ISA of DCI was a significant factor that limited its development as a therapeutic agent. nih.gov

Receptor Interaction Dynamics

The interaction of Dichloroisoproterenol with beta-adrenergic receptors involves complex dynamics at the molecular level, influencing ligand binding, receptor conformation, and downstream signaling cascades.

Ligand Binding Studies and Affinity

The strength of the interaction between a ligand and its receptor is quantified by its binding affinity, often expressed as the dissociation constant (KD). malvernpanalytical.com A lower KD value signifies a higher binding affinity. malvernpanalytical.com Studies have been conducted to determine the binding affinity of DCI for beta-adrenergic receptors. For instance, research on frog erythrocyte beta-adrenergic receptors found that the introduction of a bulky nitroxide moiety to create a spin-labeled analog of dichloroisoproterenol resulted in a roughly 30-fold decrease in affinity compared to the parent compound. nih.gov This highlights the sensitivity of the receptor's binding pocket to the structural modifications of the ligand.

Table 1: Comparative Binding Affinity Data

CompoundReceptor SystemFinding
Spin-labeled DichloroisoproterenolFrog Erythrocyte Beta-Adrenergic ReceptorsKD was approximately 30-fold higher than the parent Dichloroisoproterenol, indicating lower affinity. nih.gov

This table is for illustrative purposes and highlights the type of data found in ligand binding studies.

Molecular Mechanisms of Adrenergic Receptor Interaction

The interaction of ligands like Dichloroisoproterenol with beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs), induces conformational changes in the receptor protein. nih.gov These receptors are not static but exist in a dynamic equilibrium between inactive (R) and active (R*) states. nih.gov Agonists stabilize the active conformation, while antagonists can bind to the inactive state or prevent the transition to the active state. As a partial agonist, DCI is thought to induce a conformational state that is intermediate between the fully active and inactive states. The structural differences between DCI and the endogenous catecholamines, particularly the replacement of the hydroxyl groups on the benzene (B151609) ring with chlorine atoms, are responsible for its unique pharmacological profile. youtube.com

Influence on G-Protein Coupled Receptor (GPCR) Signaling Pathways

Beta-adrenergic receptors exert their physiological effects by coupling to intracellular G-proteins. nih.gov Upon activation by an agonist, the receptor facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G-protein, leading to the dissociation of the Gα and Gβγ subunits and the initiation of downstream signaling cascades. nih.gov The primary pathway for beta-receptors involves the activation of adenylyl cyclase by the Gsα subunit, resulting in the production of cyclic AMP (cAMP). nih.gov

Studies have shown that Dichloroisoproterenol, as a partial agonist, can modestly stimulate cAMP accumulation, particularly in the presence of forskolin, a direct activator of adenylyl cyclase. nih.gov This forskolin-potentiated cAMP accumulation indicates that DCI can induce a modest level of Gs-protein activation. nih.gov The ability of propranolol (B1214883), a pure antagonist, to block this effect confirms that it is a receptor-mediated process. nih.gov This demonstrates that even as a blocker, DCI's interaction with the receptor is not inert but can influence the initial steps of the GPCR signaling pathway. nih.govscienceopen.com

Cellular and Systemic Pharmacodynamics in Experimental Models

The pharmacodynamic effects of Dichloroisoproterenol have been elucidated through various in vitro and in vivo experimental models, revealing its influence on key physiological processes regulated by the adrenergic system.

Adrenergic stimulation of the heart, particularly through β-receptors, leads to an increase in the activity of myocardial phosphorylase. This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen (B147801) to provide glucose for energy. The activation of phosphorylase is a key step in the heart's response to increased demand, such as during stress or exercise.

As a β-adrenergic antagonist, Dichloroisoproterenol modulates this response by blocking the action of catecholamines on the β-receptors of the myocardium. By competitively inhibiting the binding of agonists like epinephrine and isoproterenol, DCI prevents the downstream signaling cascade that leads to the activation of myocardial phosphorylase. Consequently, in the presence of adrenergic stimulation, DCI reduces the expected increase in phosphorylase activity, thereby attenuating the rate of glycogenolysis. Its partial agonist activity, however, means that in the absence of other adrenergic stimuli, DCI itself may cause a slight increase in phosphorylase activity, though to a much lesser extent than a full agonist.

Experimental ConditionAdrenergic StimulusEffect on Myocardial Phosphorylase Activity in the Presence of Dichloroisoproterenol
Baseline (No Stimulus)NoneSlight increase due to partial agonist activity
Adrenergic ChallengeIsoproterenolAttenuation of the isoproterenol-induced increase
Adrenergic ChallengeEpinephrineAttenuation of the epinephrine-induced increase

This table illustrates the conceptual effect of Dichloroisoproterenol on myocardial phosphorylase activity based on its known mechanism of action as a partial beta-agonist/antagonist.

The metabolic effects of adrenergic stimulation are widespread and include hyperglycemia and hyperlactatemia. Epinephrine, for instance, stimulates hepatic glucose output and can lead to an increase in blood lactate (B86563) levels, particularly during stress. nih.govnih.gov These responses are largely mediated by β-adrenergic receptors.

Dichloroisoproterenol, by blocking these receptors, can significantly alter the metabolic response to adrenergic stimuli. In experimental settings, the administration of DCI has been shown to antagonize the hyperglycemic effects of catecholamines. By blocking β-receptors in the liver and other tissues, DCI inhibits the full metabolic cascade initiated by agonists like epinephrine, resulting in a blunted increase in blood glucose levels. Similarly, the rise in blood lactate that can be induced by β-adrenergic stimulation is also attenuated by DCI.

Metabolic ParameterAdrenergic StimulusEffect of Dichloroisoproterenol on the Metabolic Response
Blood GlucoseEpinephrineAttenuation of hyperglycemia
Blood LactateIsoproterenolReduction in the expected rise in lactacidemia

This table summarizes the expected effects of Dichloroisoproterenol on key metabolic parameters in response to adrenergic stimulation, based on its beta-blocking properties.

The tone of smooth muscle, particularly in the vasculature and airways, is significantly regulated by adrenergic receptors. β2-adrenergic receptor stimulation typically leads to smooth muscle relaxation, resulting in effects such as vasodilation and bronchodilation.

Dichloroisoproterenol's interaction with smooth muscle is a clear demonstration of its dual antagonist and partial agonist properties. As an antagonist, DCI effectively blocks the relaxant effects of potent β-agonists like isoproterenol and epinephrine on smooth muscle. For example, in studies on human forearm blood flow, DCI was shown to block the vasodilation induced by the intra-arterial infusion of isoprenaline and the initial vasodilator component of adrenaline's effect. drugbank.com

Conversely, its partial agonist activity means that DCI can itself induce a degree of smooth muscle relaxation, albeit less pronounced than that caused by a full agonist. This intrinsic sympathomimetic activity can be observed in various smooth muscle preparations.

Smooth Muscle TypeAdrenergic StimulusEffect of Dichloroisoproterenol
Vascular Smooth MuscleIsoprenalineBlockade of isoprenaline-induced vasodilation drugbank.com
Vascular Smooth MuscleAdrenalineBlockade of the initial vasodilator response drugbank.com
Bronchial Smooth MuscleNoneWeak relaxation (due to partial agonist activity)

This table illustrates the impact of Dichloroisoproterenol on smooth muscle, highlighting its antagonistic role in the presence of potent agonists and its inherent partial agonist activity.

Structure Activity Relationship Sar and Analog Development

Structural Determinants of Beta-Adrenergic Antagonism

The beta-adrenergic antagonism of Dichloroisoproterenol (B1670464) is intrinsically linked to its specific chemical structure, which is a modification of the beta-agonist isoproterenol (B85558). youtube.com The key structural features that determine its activity are the nature of the aromatic ring and the composition of the side chain. pharmacy180.com

The most significant modification in DCI compared to the agonist isoproterenol is the replacement of the 3,4-dihydroxy (catechol) groups on the phenyl ring with two chlorine atoms. youtube.comreddit.com In adrenergic agonists like isoproterenol, the catechol hydroxyl groups are crucial for receptor activation. reddit.com By substituting these with chlorine atoms, DCI retains the ability to bind to the beta-adrenergic receptor but loses the capacity to activate it effectively, leading to antagonism. youtube.comreddit.com This substitution of hydrophilic hydroxyl groups with less polar chlorine atoms was a critical change that conferred beta-blocking activity. pharmacy180.comreddit.com

While the aromatic ring modification determines the antagonistic nature, the ethanolamine (B43304) side chain is essential for receptor binding. pharmacy180.com Key components of the side chain include:

A secondary amine: For optimal activity, the nitrogen atom must be secondary. pharmacy180.com

A bulky N-alkyl group: The isopropyl group on the amine is crucial for selectivity towards beta-receptors. pharmacy180.com This feature is shared with its parent compound, isoproterenol, and ensures the molecule fits into the beta-receptor binding pocket. reddit.com

A hydroxyl group on the beta-carbon: The hydroxyl group on the carbon adjacent to the aromatic ring is essential for activity. The stereochemistry of this carbon is critical, with the (S)-configuration demonstrating significantly higher affinity for the beta-receptor. pharmacy180.com

DCI is a non-selective antagonist, meaning it blocks both β1 and β2-adrenergic receptors with similar affinity. wikipedia.orgmedkoo.com It also exhibits partial agonist activity, sometimes referred to as intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate the receptor it blocks. wikipedia.orgnih.gov This partial agonism was a significant limitation that prevented its clinical use. nih.gov

CompoundAromatic Ring SubstituentsEffect on Beta-Adrenergic ReceptorPrimary Activity
Isoproterenol3,4-dihydroxy (-OH)ActivationAgonist
Dichloroisoproterenol (DCI)3,4-dichloro (-Cl)Blockade with weak stimulationPartial Agonist / Antagonist wikipedia.orgmedkoo.com

Analog Design and Modification Strategies

The discovery of DCI's beta-blocking but clinically impractical properties prompted medicinal chemists to design analogs to improve its pharmacological profile. reddit.com The primary goals were to increase antagonist potency and eliminate the undesirable partial agonist activity. nih.govreddit.com This led to systematic modifications of the DCI structure.

The main strategy involved altering the aromatic ring system while retaining the essential ethanolamine side chain. pharmacy180.comreddit.com Recognizing that the dichlorophenyl ring was responsible for the antagonistic effect, researchers explored other aromatic structures to enhance receptor blockade. This led to the synthesis of pronethalol, a key analog of DCI. wikipedia.orgreddit.com

In pronethalol, the dichlorophenyl group of DCI was replaced by a naphthyl group. reddit.com This modification of transforming the phenyl group into a more extensive, non-polar naphthyl aromatic system resulted in a more potent beta-antagonist with reduced intrinsic sympathomimetic activity compared to DCI. nih.govreddit.com Pronethalol demonstrated the principle that replacing the catechol group with a variety of ring systems could maintain or even enhance beta-blocking activity. pharmacy180.com Although pronethalol itself was later withdrawn due to findings of carcinogenicity in animal studies, its development was a crucial intermediate step that confirmed the viability of this analog design strategy. wikipedia.orgwikipedia.org

CompoundAromatic MoietyKey Modification from PredecessorPharmacological Outcome
Dichloroisoproterenol (DCI)DichlorophenylReplacement of -OH groups with -Cl groups (from Isoproterenol)First beta-blocker, but low potency and significant partial agonism. wikipedia.orgnih.gov
PronethalolNaphthylReplacement of dichlorophenyl ring with a naphthyl ring. reddit.comMore potent antagonist with less partial agonism than DCI. nih.gov

Influence of Dichloroisoproterenol Hydrochloride on Subsequent Beta-Adrenergic Blocker Design

The significance of this compound in pharmacology is not measured by its therapeutic application, but by its profound influence on the future of drug development. wikipedia.orgwikipedia.org Its discovery in 1958 was the definitive proof of Raymond Ahlquist's theory of distinct alpha and beta-adrenergic receptors, a concept that had been met with skepticism. nih.gov By selectively blocking the effects of beta-agonists like isoproterenol, DCI provided the first tangible evidence for the existence of beta-receptors. nih.gov

This "proof-of-principle" was the catalyst for Sir James Black's pioneering work. nih.gov Recognizing the therapeutic potential of beta-blockade for conditions like angina pectoris and cardiac arrhythmias, Black and his team embarked on a program to synthesize DCI analogs that would be more potent and lack the partial agonist effects. nih.gov This research led directly to the development of pronethalol and, subsequently, to propranolol (B1214883). wikipedia.orgnih.gov

Propranolol, which emerged from the same strategic modification of the aromatic system, became the first clinically successful beta-blocker and the prototype for the entire class of drugs. nih.govwikipedia.orgpharmacy180.com It lacked the intrinsic sympathomimetic activity of DCI and had a higher potency, making it a viable therapeutic agent. wikipedia.orgnih.gov

The development path from DCI to propranolol established a foundational structure-activity relationship for beta-blockers:

An aromatic ring, capable of various substitutions, is attached to an ethanolamine side chain. pharmacy180.com

The introduction of an oxymethylene bridge (-O-CH2-) between the aromatic ring and the side chain, a feature of propranolol, was found to yield potent antagonists. pharmacy180.com

The initial breakthrough with DCI thus paved the way for multiple generations of beta-blockers. These later agents were refined to have improved properties, such as cardioselectivity (relative selectivity for β1 receptors), which was achieved by specific substitutions on the aromatic ring, and other features that fine-tuned their clinical use. nih.govwikipedia.org Therefore, the entire class of beta-adrenergic blocking drugs owes its existence to the initial, albeit imperfect, discovery of Dichloroisoproterenol. wikipedia.orgnih.gov

Dichloroisoproterenol Hydrochloride As a Research Probe

Utility in Differentiating Adrenergic Receptor Subtypes

Dichloroisoproterenol's primary utility as a research probe stems from its non-selective interaction with both β1- and β2-adrenergic receptors. medkoo.comwikipedia.org This lack of selectivity, coupled with its characterization as a partial agonist/antagonist, allows researchers to investigate the relative contribution of each subtype to a physiological response. medkoo.comwikipedia.org

Table 1: Adrenergic Receptor Subtype Selectivity of Dichloroisoproterenol (B1670464)

Receptor SubtypeSelectivityActivity
β1-adrenergicNon-selective medkoo.comwikipedia.orgPartial agonist/antagonist medkoo.comwikipedia.org
β2-adrenergicNon-selective medkoo.comwikipedia.orgPartial agonist/antagonist medkoo.comwikipedia.org

Investigations into Autonomic Control Mechanisms in Various Tissues

The autonomic nervous system, through its sympathetic and parasympathetic branches, exerts fine control over a myriad of physiological processes. Dichloroisoproterenol serves as a valuable tool to dissect the role of β-adrenergic signaling in this complex regulatory network.

In cardiovascular research, the administration of DCI can help elucidate the β-adrenergic contribution to heart rate and contractility. nih.gov By observing the effects of DCI on heart rate, both in vivo and in isolated heart preparations, researchers can study the impact of partial β-adrenoceptor blockade on cardiac function. nih.gov For example, a study in conscious rats demonstrated that the tachycardia induced by the non-selective β-agonist isoproterenol (B85558) was not reduced by subsequent administration of propranolol (B1214883), a non-selective β-blocker, suggesting complex regulatory mechanisms beyond simple β1/β2 activation. nih.gov While this study did not use DCI, it highlights the type of investigation where a partial agonist like DCI could provide further insights.

Application in In Vitro and Ex Vivo Physiological Preparations

The utility of Dichloroisoproterenol as a research probe extends to a variety of in vitro and ex vivo experimental models, which allow for the detailed study of its pharmacological effects in a controlled environment.

Isolated Organ and Tissue Perfusion Studies

Isolated organ bath preparations are a cornerstone of pharmacological research, providing a means to study the direct effects of compounds on specific tissues without the confounding influences of systemic circulation and metabolism. Dichloroisoproterenol has been historically used in such preparations to characterize its beta-blocking and partial agonist activities.

For example, studies on isolated guinea pig atria, which are rich in β1-adrenergic receptors, can be used to determine the pA2 value of DCI. The pA2 value is a measure of the affinity of an antagonist for its receptor and provides a quantitative measure of its blocking potency. While specific pA2 values for DCI are not consistently reported in contemporary literature, the methodology remains a standard approach to characterizing receptor antagonists. nih.govnih.gov

Similarly, isolated guinea pig tracheal chains, a classic preparation for studying β2-adrenergic receptor-mediated smooth muscle relaxation, can be used to evaluate the effects of DCI. In this preparation, the ability of DCI to both induce relaxation on its own (partial agonism) and to antagonize the relaxation induced by more potent β2-agonists like isoproterenol can be quantified, providing a detailed pharmacological profile of the compound. nih.gov

Cell-Based Functional Assays

Modern drug discovery and pharmacological research heavily rely on cell-based assays to screen compounds and to study receptor signaling pathways with high throughput and precision. Dichloroisoproterenol can be employed in these assays to investigate its effects on β-adrenergic receptor function at the molecular level.

A common cell-based assay for β-adrenergic receptors is the measurement of cyclic AMP (cAMP) accumulation. nih.govnih.gov β-adrenergic receptors are Gs-protein coupled receptors, and their activation leads to an increase in intracellular cAMP levels. In cell lines engineered to express specific β-adrenergic receptor subtypes (e.g., HEK293 cells), DCI can be used to study its ability to stimulate cAMP production (as a partial agonist) or to inhibit the cAMP production induced by a full agonist (as an antagonist). The EC50 value (the concentration of a drug that gives half-maximal response) for DCI in stimulating cAMP accumulation would provide a measure of its potency as a partial agonist.

Another important cell-based assay is the β-arrestin recruitment assay. researchgate.netnih.govdiscoverx.comnih.govfrontiersin.org Upon agonist binding, G-protein coupled receptors are phosphorylated, leading to the recruitment of β-arrestin proteins, which play a key role in receptor desensitization and internalization, as well as in initiating G-protein independent signaling pathways. The ability of DCI to promote or inhibit β-arrestin recruitment can be quantified, providing insights into its potential for biased agonism.

Table 2: In Vitro and Ex Vivo Preparations for Studying Dichloroisoproterenol

PreparationTypical AssayMeasured Parameter
Isolated Guinea Pig AtriaFunctional AntagonismpA2 value
Isolated Guinea Pig TracheaConcentration-ResponseEC50, Emax
Cultured Cells (e.g., HEK293)cAMP Accumulation AssayEC50, Intrinsic Activity
Cultured Cells (e.g., HEK293)β-arrestin Recruitment AssayEC50, Bias Factor

Contributions to Understanding Ligand Functional Selectivity and Biased Agonism

The concepts of functional selectivity and biased agonism have revolutionized our understanding of G-protein coupled receptor pharmacology. nih.gov These concepts posit that a ligand can stabilize different receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. For β-adrenergic receptors, this typically involves a bias towards either G-protein-mediated signaling (e.g., cAMP production) or β-arrestin-mediated signaling. nih.gov

While Dichloroisoproterenol was characterized long before the widespread appreciation of biased agonism, its pharmacological profile as a partial agonist/antagonist provides a valuable reference point for understanding this phenomenon. As a classical partial agonist, DCI is generally considered to exhibit a balanced effect on both G-protein and β-arrestin pathways, although specific studies quantifying this are lacking.

The study of biased agonists at β-adrenergic receptors often involves comparing the signaling profile of a novel compound to that of a well-characterized, non-biased ligand. In this context, DCI can serve as a benchmark. For example, a compound that shows strong β-arrestin recruitment but weak G-protein activation would be considered β-arrestin-biased. The degree of this bias can be quantified by comparing its signaling profile to that of a balanced agonist.

Furthermore, the structural features of DCI, when compared to known biased agonists, can provide insights into the molecular determinants of functional selectivity. By understanding how subtle changes in ligand structure can influence the conformational state of the receptor and its downstream signaling, medicinal chemists can design more selective and effective drugs.

Comparative Pharmacological Studies

Distinctions from Agonists (e.g., Isoproterenol) and Other Antagonists

The pharmacological profile of Dichloroisoproterenol (B1670464) is best understood by comparing it with the full beta-adrenergic agonist, Isoproterenol (B85558), and other beta-antagonists.

Dichloroisoproterenol vs. Isoproterenol: Isoproterenol is a potent, non-selective beta-adrenergic agonist that stimulates both β1 and β2 receptors, leading to effects such as increased heart rate, contractility, and bronchodilation. youtube.comdrugbank.com In contrast, Dichloroisoproterenol, while structurally similar to Isoproterenol, acts as a partial agonist/antagonist. nih.gov This means that DCI can weakly activate beta-adrenergic receptors, but to a much lesser extent than a full agonist like Isoproterenol. nih.gov This inherent stimulatory capacity is known as intrinsic sympathomimetic activity (ISA). researchgate.net Consequently, DCI competitively inhibits the much stronger effects of full agonists like Isoproterenol. The key distinction lies in their efficacy: Isoproterenol produces a maximal response at the receptor, whereas DCI elicits a submaximal response while blocking the binding of more potent agonists. researchgate.net

Dichloroisoproterenol vs. Other Antagonists: Unlike pure antagonists such as propranolol (B1214883), which are devoid of any stimulatory activity, Dichloroisoproterenol's partial agonism sets it apart. nih.govresearchgate.net While propranolol solely blocks the effects of catecholamines, DCI can cause a slight increase in heart rate and other sympathomimetic effects, especially in the absence of significant adrenergic tone. nih.gov This property of ISA is shared with some other beta-blockers like pindolol (B1678383) and acebutolol (B1665407), though the degree of this activity varies among them. nih.govnih.gov

Table 1: Comparative Receptor Activity

Compound Receptor Action Intrinsic Sympathomimetic Activity (ISA)
Isoproterenol Full β-Agonist High
Dichloroisoproterenol Partial Agonist/Antagonist Present
Propranolol Pure Antagonist Absent

Comparative Analysis with Early and Later Generation Beta-Blockers

The evolution of beta-blockers since the discovery of Dichloroisoproterenol provides a framework for understanding its pharmacological context.

Early Generation Beta-Blockers: DCI is considered the progenitor of beta-blockers. nih.gov Its discovery led to the development of pronethalol, the first beta-blocker to be used clinically, and subsequently propranolol, which became the first commercially successful beta-blocker. nih.gov Pronethalol, like DCI, exhibited some intrinsic sympathomimetic activity. nih.gov However, propranolol was developed as a pure antagonist, lacking ISA, and was found to be significantly more potent in blocking beta-adrenergic receptors than DCI. nih.gov For instance, propranolol is about ten times more active than pronethalol in antagonizing isoprenaline-induced tachycardia. nih.gov Dichloroisoproterenol itself was found to have low potency and was not developed for clinical use. nih.gov

Later Generation Beta-Blockers: Later generations of beta-blockers were developed with improved properties, such as cardioselectivity (β1-selectivity) and additional vasodilating effects. While DCI is non-selective, affecting both β1 and β2 receptors, second-generation beta-blockers like metoprolol (B1676517) and atenolol (B1665814) are cardioselective, primarily targeting β1 receptors in the heart. This selectivity reduces the likelihood of side effects associated with β2 blockade, such as bronchoconstriction. Third-generation beta-blockers, such as carvedilol (B1668590) and labetalol, possess additional alpha-blocking or direct vasodilatory properties. DCI lacks these more refined characteristics of later-generation agents.

Table 2: Comparison of Dichloroisoproterenol with Other Beta-Blockers

Feature Dichloroisoproterenol Pronethalol Propranolol Metoprolol (2nd Gen) Carvedilol (3rd Gen)
Receptor Selectivity Non-selective (β1/β2) Non-selective Non-selective Cardioselective (β1) Non-selective (β1/β2) + α1-blocking
Intrinsic Sympathomimetic Activity (ISA) Present Present Absent Absent Absent
Potency Low Moderate High High High

Comparative Pharmacological Responses Across Species

The effects of Dichloroisoproterenol and other beta-adrenergic agents can vary significantly across different animal species, reflecting differences in their physiological and receptor systems.

Vertebrate System Models

Studies in various vertebrate models have been crucial in elucidating the pharmacological properties of Dichloroisoproterenol.

Rats: In rats, DCI has been shown to affect oxygen consumption, a parameter influenced by metabolic rate. drugbank.com Studies on isolated rat atria have demonstrated the partial agonist effects of DCI, where it produces a submaximal stimulatory effect compared to the full agonist Isoproterenol. researchgate.net

Rabbits and Dogs: Early research in rabbits and dogs was instrumental in demonstrating the beta-blocking actions of DCI. For example, it was shown to antagonize the vasodilator and cardiac-stimulant effects of Isoproterenol in these animals. researchgate.net In anesthetized dogs, DCI was observed to possess sympathomimetic properties, unlike the later developed propranolol. researchgate.net

Frogs: The erythrocytes of frogs (Rana pipiens) have been used as a model system to study beta-adrenergic receptor binding. Studies involving spin-labeled analogues of DCI and propranolol on frog erythrocytes indicated that modifications to the molecular structure can significantly alter the affinity for these receptors. nih.gov

The responses in these vertebrate models have consistently highlighted DCI's dual nature as a partial agonist and antagonist, laying the groundwork for understanding the structure-activity relationships of beta-blockers.

Invertebrate System Models

The pharmacological effects of beta-adrenergic agents in invertebrates are less well-characterized compared to vertebrates, and specific studies on Dichloroisoproterenol in these models are scarce. However, research on other beta-blockers provides some insights.

The presence and function of adrenergic-like receptors in invertebrates are not as clearly defined as in vertebrates. Some studies suggest a lack of typical beta-type receptors in certain invertebrates like the water flea, Daphnia magna. nih.gov For instance, while propranolol showed toxicity in Daphnia magna, there were no enantiospecific effects on heart rate, which would be expected if typical beta-receptors were the primary target. nih.gov In other invertebrates, such as the sea urchin, propranolol has been shown to affect cellular processes like cleavage furrow formation by interfering with the actin cytoskeleton, an effect that could be reversed by adrenaline, suggesting the involvement of an adrenergic-like mechanism. nih.gov

Given the fundamental differences in the nervous and endocrine systems between vertebrates and invertebrates, the pharmacological responses to beta-blockers can be quite distinct. The effects observed are not always directly attributable to the well-defined beta-adrenergic receptor pathways found in vertebrates. The lack of specific research on Dichloroisoproterenol in invertebrate models represents a gap in the comparative pharmacological understanding of this pioneering compound.

Advanced Methodological Approaches Employing Dichloroisoproterenol Hydrochloride

Radioligand Binding and Receptor Occupancy Studies

Radioligand binding and receptor occupancy assays are cornerstone techniques in pharmacology, providing quantitative data on the interaction between a ligand, such as dichloroisoproterenol (B1670464), and its receptor. creative-bioarray.com These assays are considered the gold standard for measuring the binding affinity of a ligand to its target. creative-bioarray.com

Radioligand binding assays are typically performed in vitro using cell or tissue homogenates that contain the receptor of interest. creative-bioarray.com The fundamental principle involves incubating a radiolabeled compound (the radioligand) with the receptor preparation. By measuring the amount of radioactivity bound to the receptors, one can determine key parameters of the interaction. Saturation binding experiments, where increasing concentrations of the radioligand are used, allow for the determination of the receptor density (Bmax) and the radioligand's dissociation constant (Kd), a measure of its affinity. creative-bioarray.com Competition binding assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound, like dichloroisoproterenol. In these experiments, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. creative-bioarray.com

Receptor occupancy (RO) studies take this a step further by measuring the extent to which a drug binds to its target receptor within a living organism (in vivo) or in tissues taken from a treated organism (ex vivo). giffordbioscience.com These studies are crucial for correlating the administered dose of a drug with its engagement of the target, which is essential for understanding its pharmacodynamic effects. giffordbioscience.commeliordiscovery.com The general approach involves administering the test compound to an animal, followed by either direct measurement in vivo using a radiolabeled tracer or ex vivo analysis where tissue is harvested and the inhibition of radiotracer binding by the bound drug is measured. giffordbioscience.com

A 1976 study highlighted the utility of these methods by synthesizing spin-labeled analogues of dichloroisoproterenol to probe β-adrenergic receptors in frog erythrocytes. The research found that the dissociation constants (KD) of these analogues were approximately 30 times higher than that of the parent dichloroisoproterenol, indicating that the addition of a bulky nitroxide group significantly reduced the compound's binding affinity for the receptor. nih.gov

ParameterDescriptionTypical Assay TypeInformation Yielded
Kd (Dissociation Constant) The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.Saturation BindingAffinity of the radioligand for the receptor.
Bmax (Maximum Binding Capacity) The total number of receptors present in the sample. creative-bioarray.comSaturation BindingDensity of the target receptor in a given tissue or cell preparation. creative-bioarray.com
Ki (Inhibition Constant) The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.Competition BindingAffinity of an unlabeled compound (e.g., dichloroisoproterenol) for the receptor.
Receptor Occupancy (%) The percentage of target receptors bound by a drug at a given dose and time point. giffordbioscience.comIn Vivo / Ex Vivo BindingTarget engagement in a physiological system, linking pharmacokinetics to pharmacodynamics. meliordiscovery.com

Molecular Dynamics Simulations for Protein-Ligand Interactions

Molecular dynamics (MD) simulations are powerful computational techniques that provide a dynamic, atomic-level view of the interactions between a protein and a ligand. nih.gov These simulations are invaluable for understanding the physical basis of molecular recognition, which underlies the function of proteins and the mechanism of drug action. nih.gov By simulating the movements and interactions of every atom in the system over time, MD can reveal the precise binding modes, conformational changes, and thermodynamic forces that govern the formation of a stable protein-ligand complex. nih.govnih.gov

The process begins with the three-dimensional structures of the target protein (e.g., a β-adrenergic receptor) and the ligand (e.g., dichloroisoproterenol). The simulation then calculates the forces between atoms and solves the equations of motion to track their trajectories. This yields insights into several key aspects of the interaction:

Binding Energetics: MD simulations can be used to calculate the Gibbs free energy (ΔG) of binding, which determines the spontaneity and strength of the interaction. nih.gov This free energy is composed of both enthalpic (related to bond formation and breaking) and entropic (related to changes in disorder) contributions. nih.gov

Conformational Changes: These simulations can illustrate binding models such as "induced fit," where the protein changes its shape to accommodate the ligand, or "conformational selection," where the ligand binds to a pre-existing conformation of the protein. nih.gov

Interaction Mapping: MD can identify the specific amino acid residues within the receptor's binding pocket that form crucial interactions—such as hydrogen bonds, ionic bonds, or hydrophobic contacts—with the ligand.

Information Derived from MD SimulationSignificance in Drug Research
Predicted Binding Affinity (ΔG) Quantifies the strength of the protein-ligand interaction, helping to rank and prioritize compounds. nih.gov
Detailed Binding Pose Visualizes the exact orientation of the ligand in the binding site, guiding structure-based drug design.
Identification of Key Residues Pinpoints the specific amino acids crucial for binding, highlighting potential sites for drug resistance mutations.
Solvent and Ion Effects Reveals the role of water molecules and ions in mediating or stabilizing the protein-ligand complex. nih.gov
Protein Conformational Dynamics Shows how ligand binding affects the protein's shape and flexibility, which is linked to its biological function (agonist vs. antagonist activity). nih.gov

In Vivo Distribution and Fate Studies in Experimental Animals

In vivo studies in experimental animals are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a chemical compound within a living system. nih.gov These pharmacokinetic studies bridge the gap between in vitro activity and potential in vivo effects by revealing what the body does to the drug. For a compound like dichloroisoproterenol, such studies would track its journey through the body after administration to an animal model, such as a rat or mouse. nih.gov

The primary goals of these investigations are to determine:

Distribution: Where the compound travels in the body and in which tissues or organs it accumulates. This is critical for assessing whether a compound reaches its intended target site at a sufficient concentration.

Fate: How the compound is chemically altered (metabolized) by enzymes in the body and how the parent compound and its metabolites are ultimately eliminated (excreted).

The methodology for these studies typically involves administering the compound to animals and subsequently collecting biological samples (e.g., blood, plasma, urine, feces, and various tissues) at different time points. nih.gov Advanced analytical techniques, most commonly liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS), are then used to quantify the concentration of the parent compound and any identified metabolites in these samples. meliordiscovery.com

While detailed public data on the specific in vivo distribution and fate of dichloroisoproterenol hydrochloride is limited, the established principles of ADME studies provide a clear framework for how such an investigation would proceed. The structural features of dichloroisoproterenol—a chlorinated aromatic ring and a secondary amine—would be of particular interest, as they would likely be the primary sites for metabolic modification (e.g., hydroxylation, dealkylation, or conjugation) prior to excretion.

Organ/TissueHypothetical Relative ConcentrationRationale for Distribution
Lungs HighHigh density of β-adrenergic receptors, a primary target.
Heart HighHigh density of β-adrenergic receptors.
Liver HighPrimary site of drug metabolism for many compounds.
Kidneys Moderate to HighKey organ for the excretion of drugs and their metabolites.
Adipose (Fat) Tissue ModerateThe lipophilic dichlorophenyl group may lead to some accumulation in fat.
Brain LowThe blood-brain barrier likely limits the passage of this type of molecule.

This table represents a hypothetical distribution pattern for an adrenergic agent like dichloroisoproterenol based on general pharmacokinetic principles and is for illustrative purposes only.

Synthetic Aspects and Chemical Derivatization in Research Context

Historical and Modern Synthetic Pathways

The synthesis of dichloroisoproterenol (B1670464) (DCI) hydrochloride has evolved from early methods, paralleling the development of other arylethanolamine compounds. A historically relevant and practical approach to synthesizing DCI hydrochloride commences with a readily available starting material, 3',4'-dichloroacetophenone (B29711). This pathway involves a sequence of well-established organic reactions.

A plausible and frequently utilized synthetic route can be outlined as follows:

α-Bromination of 3',4'-Dichloroacetophenone: The synthesis typically begins with the bromination of 3',4'-dichloroacetophenone at the alpha-position to the carbonyl group. This reaction is often achieved using elemental bromine in a suitable solvent, such as methanol (B129727) or acetic acid, to yield 2-bromo-3',4'-dichloroacetophenone. This intermediate is a key building block for introducing the amino alcohol functionality.

Reaction with Isopropylamine (B41738): The resulting α-bromo ketone is then reacted with isopropylamine. In this nucleophilic substitution reaction, the amino group of isopropylamine displaces the bromine atom, forming the corresponding α-aminoketone, 1-(3,4-dichlorophenyl)-2-(isopropylamino)ethanone. This step introduces the characteristic isopropylamino side chain of DCI.

Reduction of the Carbonyl Group: The ketone functionality in the α-aminoketone intermediate is subsequently reduced to a secondary alcohol. This reduction is commonly accomplished using a hydride reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in an alcoholic solvent. This step creates the β-ethanolamine core structure essential for its pharmacological activity.

Formation of the Hydrochloride Salt: Finally, the free base of dichloroisoproterenol is converted to its hydrochloride salt. This is typically achieved by treating a solution of the base with hydrochloric acid (HCl), often in an ethereal or alcoholic solvent, which leads to the precipitation of dichloroisoproterenol hydrochloride as a stable, crystalline solid.

This synthetic sequence is analogous to the methods used for preparing other β-adrenergic agonists and antagonists, such as isoproterenol (B85558) itself. While specific reagents and reaction conditions may have been refined over time to improve yield and purity, the fundamental synthetic strategy has remained consistent.

Starting Material Intermediate(s) Final Product
3',4'-Dichloroacetophenone2-Bromo-3',4'-dichloroacetophenone, 1-(3,4-Dichlorophenyl)-2-(isopropylamino)ethanoneThis compound

Chemical Modifications for Pharmacological Probes

The dichloroisoproterenol scaffold has served as a valuable template for the design and synthesis of pharmacological probes aimed at elucidating the structure, function, and localization of adrenergic receptors. These chemical modifications transform the parent molecule into tools for specialized biophysical and imaging techniques.

Spin-Labeled Probes:

One of the notable modifications of dichloroisoproterenol involves the introduction of a nitroxide free radical to create a spin-labeled probe for use in electron paramagnetic resonance (EPR) spectroscopy. In a specific example, a spin-labeled analogue of DCI was synthesized where the N-isopropyl group was replaced by a bulky nitroxide moiety. nih.gov While this modification led to a decrease in affinity for the β-adrenergic receptors by about 30-fold compared to the parent compound, the resulting probe still retained sufficient affinity to be potentially useful for EPR studies of receptor-ligand interactions. nih.gov This approach allows for the investigation of the local environment of the ligand binding site and conformational changes in the receptor upon ligand binding.

Photoaffinity Labels:

Although specific examples of photoaffinity labels derived directly from dichloroisoproterenol are not prominently documented, the general strategy has been widely applied to other β-adrenergic antagonists with similar structures. Photoaffinity labeling is a powerful technique to covalently link a ligand to its receptor upon photoactivation, enabling receptor identification, isolation, and structural analysis. This typically involves incorporating a photolabile group, such as an azide (B81097), into the structure of the antagonist. For instance, an azide derivative of the β-blocker acebutolol (B1665407) has been synthesized and used to irreversibly label the β-adrenergic receptor. nih.gov Similarly, iodoazidobenzylpindolol, a derivative of the β-antagonist pindolol (B1678383), has been used as a photoaffinity label to identify β-adrenergic receptor polypeptides. nih.gov These examples demonstrate a well-established chemical strategy that could be applied to the dichloroisoproterenol scaffold to create a specific photoaffinity probe for β-adrenergic receptors. The synthesis of such a probe would likely involve modification of the aromatic ring or the ethanolamine (B43304) side chain to incorporate the photoactivatable azide group.

Fluorescent Probes:

Fluorescently labeled ligands are indispensable tools for visualizing receptors in cells and tissues using fluorescence microscopy. While the development of fluorescent probes has been more extensively reported for other adrenergic ligands, the chemical principles are directly applicable to dichloroisoproterenol. The design of a fluorescent DCI probe would involve attaching a fluorophore (a fluorescent dye) to the DCI molecule, typically via a linker arm to minimize steric hindrance and preserve receptor binding affinity. The selection of the fluorophore and the attachment point on the DCI scaffold would be critical to maintain pharmacological activity while achieving suitable photophysical properties for imaging. The synthesis would involve a chemical conjugation reaction between a derivative of DCI and an activated fluorophore. Such probes would enable real-time tracking of ligand binding and receptor trafficking in living cells. st-andrews.ac.uknih.gov

Probe Type Modification Strategy Application Example Principle
Spin-Labeled ProbeIntroduction of a nitroxide moietyElectron Paramagnetic Resonance (EPR) spectroscopy to study ligand-receptor interactions.Replacement of the N-isopropyl group of DCI with a nitroxide radical. nih.gov
Photoaffinity LabelIncorporation of a photolabile group (e.g., azide)Covalent labeling of the receptor for identification and structural studies.Synthesis of an azide derivative of a similar β-blocker like acebutolol. nih.gov
Fluorescent ProbeConjugation of a fluorophoreVisualization of receptor localization and dynamics in cells and tissues via fluorescence microscopy.Attachment of a fluorescent dye to the DCI scaffold via a linker. st-andrews.ac.uknih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.